4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H11ClN2O2S . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) at the BLYP level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 334.78 . Other properties such as melting point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Synthesis of 4-Substituted 7-Azaindole Derivatives : Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, illustrating the versatility of these compounds in organic synthesis (Figueroa‐Pérez et al., 2006).
Charge Density Analysis and DFT Studies : The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied using high-resolution X-ray diffraction data. This research provides insights into the molecular structure, bond critical points, and electron densities of this compound (Hazra et al., 2012).
Development of Novel Heterocycle-Based Molecules : 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has been synthesized and characterized for its potential application in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Semiconducting Materials : Research on nitrogen-embedded small molecules derived from 1H-pyrrolo[2,3-b]pyridine has shown potential applications in electronics, particularly in n-channel transport characteristics for field-effect transistors (Zhou et al., 2019).
Antibacterial Agent Synthesis : 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a derivative of 1H-pyrrolo[2,3-b]pyridine, has been used to synthesize compounds screened as antibacterial agents (Abdel-Mohsen & Geies, 2008).
Synthesis of Pyrrolo[2,3-b]Pyridines and Related Compounds : Various methods have been investigated for the preparation of 1H-pyrrolo[2,3-b]pyridines, showing their reactivity and potential applications in various organic syntheses (Herbert & Wibberley, 1969).
Synthesis of Pyrazolopyridine Annulated Heterocycles : This research focuses on the synthesis of pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain and their photophysical properties, demonstrating the potential application in fluorescence studies (Patil et al., 2011).
Safety and Hazards
As with any chemical compound, handling 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine requires appropriate safety measures. These include wearing suitable protective clothing and avoiding contact with skin and eyes . It is also important to avoid the formation of dust and aerosols and to use non-sparking tools .
Future Directions
The pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent human neutrophil elastase inhibitors . Future research could focus on further modifications of this scaffold to enhance its activity and selectivity. Additionally, the potential applications of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in life science-related research could be explored further .
Mechanism of Action
Target of Action
7-azaindole analogues have been reported to function biologically as p38 map kinase inhibitors .
Mode of Action
The electronic structure of the compound has been calculated by density functional theory (dft) at the blyp level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .
Biochemical Pathways
Azaindole derivatives are known to affect various biochemical pathways due to their role as p38 map kinase inhibitors .
Pharmacokinetics
It is reported that the compound has high gi absorption and is bbb permeant . It is also reported to be an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
7-azaindole analogues have been reported to have antiproliferative activities .
properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUGGMZMDZDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429112 | |
Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
348640-05-1 | |
Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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